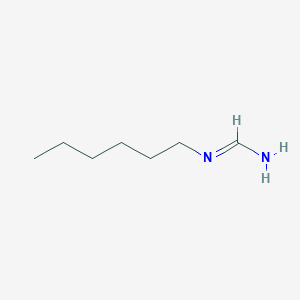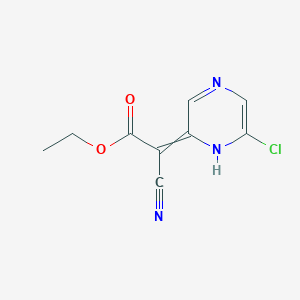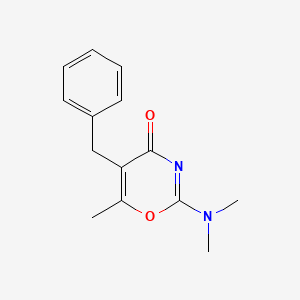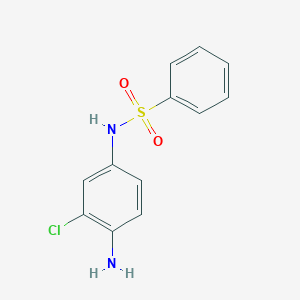![molecular formula C12H18O3S B14375798 {[5-(Methanesulfonyl)pentyl]oxy}benzene CAS No. 90317-52-5](/img/structure/B14375798.png)
{[5-(Methanesulfonyl)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Methanesulfonyl)pentyl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentyl chain that is further functionalized with a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methanesulfonyl)pentyl]oxy}benzene typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable benzene derivative.
Functionalization: The benzene ring is functionalized with a pentyl chain through a Friedel-Crafts alkylation reaction.
Sulfonylation: The pentyl chain is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Methanesulfonyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}phenol: Contains a hydroxyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}aniline: Features an amino group on the benzene ring.
Uniqueness
{[5-(Methanesulfonyl)pentyl]oxy}benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the methanesulfonyl group enhances its reactivity and potential for use in various fields.
Propriétés
Numéro CAS |
90317-52-5 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
5-methylsulfonylpentoxybenzene |
InChI |
InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
SDWLGFIEDXTJCG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)

![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)




![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
